CX08005 is a small molecule identified as a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key enzyme involved in insulin signaling and glucose metabolism. The compound has garnered attention for its potential therapeutic applications in treating conditions related to insulin resistance, such as type 2 diabetes and non-alcoholic fatty liver disease. Its chemical structure is characterized by the IUPAC name 2-[(2-tetradecoxyphenyl)carbamoyl]benzoic acid, with the molecular formula C28H39NO4 and a molecular weight of 453.6 g/mol .
CX08005 was developed as part of a broader effort to find effective PTP1B inhibitors, which are crucial in managing metabolic disorders. It belongs to the class of carbamoylbenzoic acid derivatives and is classified as a competitive inhibitor of PTP1B, with an inhibition constant (IC50) value reported at approximately 0.781 µM . The compound has been synthesized and analyzed for its biochemical properties, demonstrating significant effects on insulin sensitivity in various animal models .
The synthesis of CX08005 involves several chemical reactions that yield the final product through a series of steps. While specific synthetic pathways are not detailed in the available literature, it is noted that the compound can be synthesized from simpler precursors through standard organic synthesis techniques, including coupling reactions and purification processes.
The synthesis typically includes:
The technical aspects of the synthesis would require careful control of reaction conditions to ensure high yield and purity, with analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry used for characterization .
CX08005 features a complex molecular structure that includes:
The molecular structure can be represented as follows:
This structure allows CX08005 to effectively interact with the active site of PTP1B, facilitating its role as an inhibitor. The binding interactions primarily involve hydrogen bonds with the catalytic P-loop of the enzyme .
CX08005 primarily acts through competitive inhibition of PTP1B. The mechanism involves binding to the enzyme's active site, thus preventing substrate access. The following key reactions can be outlined:
Quantitative assays using varying concentrations of CX08005 allow for determination of its IC50 value through Lineweaver-Burk plots, providing insights into its potency as an inhibitor .
The mechanism by which CX08005 enhances insulin action involves several steps:
Data from various studies indicate that CX08005 significantly ameliorates hyperglycemia and enhances glucose disposal rates during hyperinsulinemic-euglycemic clamp tests .
CX08005 exhibits several notable physical and chemical properties:
These properties are critical for determining suitable formulations for pharmaceutical applications .
CX08005 has potential applications in various scientific fields:
PTP1B, encoded by the PTPN1 gene, is a 50kDA enzyme anchored to the endoplasmic reticulum through a C-terminal hydrophobic domain. Its catalytic mechanism centers around a signature motif ([I/V]HCXXGXXR[S/T]) containing the essential cysteine residue (Cys215) that executes nucleophilic attack on phosphotyrosine substrates. Upon substrate binding, PTP1B undergoes a conformational change where its WPD loop (containing Asp181) encloses the phosphotyrosine, facilitating hydrolysis through a two-step catalytic process: formation of a phosphocysteine intermediate followed by hydrolysis via glutamine (Gln262) and Asp181 [5] [8].
In metabolic regulation, PTP1B's primary substrates include:
Table 1: Key Metabolic Signaling Pathways Regulated by PTP1B
Substrate | Signaling Pathway | Metabolic Consequence of Dephosphorylation |
---|---|---|
Insulin Receptor (IR) | Insulin signaling | Reduced glucose uptake in muscle/adipose tissue |
IRS1/2 | PI3K/Akt pathway | Impaired GLUT4 translocation; insulin resistance |
JAK2 | JAK/STAT leptin signaling | Disrupted satiety signaling; increased adiposity |
EGFR/PdGFR | Growth factor signaling | Indirect effects on metabolic tissue remodeling |
Genetic evidence strongly supports PTP1B's metabolic role: PTP1B-knockout mice exhibit enhanced insulin sensitivity, reduced adiposity (via decreased adipocyte size rather than number), and resistance to diet-induced obesity. These animals demonstrate increased basal metabolic rates and energy expenditure, confirming PTP1B as a master regulator of metabolic homeostasis [1] [8].
The overexpression or hyperactivation of PTP1B is mechanistically linked to several interconnected metabolic pathologies:
Type 2 Diabetes Mellitus (T2DM): PTP1B overexpression in insulin target tissues (liver, muscle, adipose) accelerates IR/IRS1 dephosphorylation, creating a fundamental pathophysiological basis for insulin resistance. Clinical evidence shows elevated PTP1B expression in skeletal muscle and adipose tissue of T2DM patients compared to healthy controls [1] [5].
Obesity: PTP1B negatively regulates both insulin and leptin signaling. Leptin resistance in obesity stems partly from PTP1B-mediated JAK2 dephosphorylation, which disrupts hypothalamic appetite regulation. Preclinical models demonstrate that PTP1B inhibition restores leptin sensitivity, reduces food intake, and increases energy expenditure [1] [8].
Non-Alcoholic Fatty Liver Disease (NAFLD): PTP1B contributes to hepatic steatosis through dual mechanisms: (1) promoting hepatic insulin resistance, which enhances de novo lipogenesis, and (2) inducing microcirculatory dysfunction. Studies show PTP1B-knockout mice are protected against diet-induced hepatic triglyceride accumulation [2] [5].
Cardiometabolic Complications: PTP1B activity correlates with endothelial dysfunction and impaired microvascular perfusion. By disrupting insulin-mediated nitric oxide production in endothelial cells, PTP1B contributes to vascular complications in metabolic syndrome [8].
The therapeutic rationale for PTP1B inhibition extends beyond glycemic control. By simultaneously targeting insulin and leptin signaling—two fundamental pathways dysregulated in metabolic syndrome—PTP1B inhibitors offer a unique multifactorial approach. This contrasts with current monofunctional agents (e.g., metformin for glycemia, GLP-1 agonists for weight) that address individual manifestations but not the underlying signaling nexus [1] [5] [8].
CX08005 (chemical name: N-(2-Tetradecyloxy-phenyl)-phthalamic acid; CAS# 1256341-22-6) represents a structurally novel, small-molecule competitive inhibitor of PTP1B. Its emergence addresses historical challenges in PTP1B drug development, particularly achieving selectivity over the closely homologous T-cell protein tyrosine phosphatase (TCPTP), which shares 72-74% sequence identity in the catalytic domain [3] [4] [6].
Biochemical Characterization:
Structural Properties:
Table 2: Preclinical Efficacy of CX08005 in Metabolic Disease Models
Disease Model | Intervention | Key Metabolic Outcomes | Proposed Mechanism |
---|---|---|---|
KKAy mice (genetic T2DM) | CX08005 (50 mg/kg, 28 days) | ↓ Hepatic TG by 16.5%; ↓ Plasma TG by 33%; Improved glucose tolerance (AUC ↓37%) | PTP1B inhibition → enhanced insulin sensitivity → reduced lipogenesis |
Diet-induced obese mice | CX08005 (100 mg/kg, 14-28 days) | ↓ Plasma TC by 20%; Improved insulin sensitivity (ITT AUC ↓32%) | Restoration of hepatic insulin signaling → improved lipid metabolism |
NAFLD model (DIO mice) | CX08005 (100 mg/kg) | ↓ Hepatic lipid accumulation; ↑ Sinusoidal perfusion by 42%; ↓ Leukocyte adhesion by 78-89% | Improved hepatic microcirculation via reduced inflammation & endothelial dysfunction |
Key Preclinical Evidence:In genetic (KKAy) and diet-induced obesity (DIO) murine models, CX08005 administration consistently demonstrates:
These findings position CX08005 as a promising therapeutic candidate capable of targeting both metabolic and vascular components of complex disorders like NAFLD and diabesity. Its chemical novelty lies in bridging potent PTP1B inhibition with demonstrated in vivo efficacy across multiple metabolic endpoints [2] [4] [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7